molecular formula C12H12N2O2 B1664586 3,3'-Dihydroxybenzidine CAS No. 2373-98-0

3,3'-Dihydroxybenzidine

Cat. No.: B1664586
CAS No.: 2373-98-0
M. Wt: 216.24 g/mol
InChI Key: ZGDMDBHLKNQPSD-UHFFFAOYSA-N
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Description

3,3’-Dihydroxybenzidine is an organic compound with the molecular formula C12H12N2O2. It is a derivative of benzidine, characterized by the presence of two hydroxyl groups attached to the benzidine structure. This compound is primarily used as an intermediate in the synthesis of various polymers and dyes .

Biochemical Analysis

Biochemical Properties

3,3’-Dihydroxybenzidine plays a significant role in biochemical reactions due to its ability to neutralize acids and form salts plus water. This compound interacts with enzymes, proteins, and other biomolecules through acid-base reactions, which are exothermic in nature . The interactions of 3,3’-Dihydroxybenzidine with biomolecules such as isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides are noteworthy. These interactions often result in the generation of flammable gaseous hydrogen when combined with strong reducing agents .

Cellular Effects

The effects of 3,3’-Dihydroxybenzidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that 3,3’-Dihydroxybenzidine can cause genetic toxicity, as evidenced by positive results in bacterial mutagenicity tests . This suggests that the compound may have mutagenic effects on cells, potentially leading to alterations in gene expression and cellular function.

Molecular Mechanism

At the molecular level, 3,3’-Dihydroxybenzidine exerts its effects through various binding interactions with biomolecules. The compound’s ability to neutralize acids and form salts is a key aspect of its molecular mechanism . Additionally, 3,3’-Dihydroxybenzidine is involved in the synthesis of poly(o-hydroxy-amide), a polybenzoxazole precursor, through chemoselective polyamidation . This process involves the addition of isophthaloyl dichloride to a solution of 3,3’-Dihydroxybenzidine, resulting in the formation of a selective N-acylated polymer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Dihydroxybenzidine can change over time. The compound is known to be sensitive to air and light, and it should be stored in a refrigerator to maintain its stability . Long-term studies have shown that the performance of polyimides synthesized from 3,3’-Dihydroxybenzidine remains stable even after several months, with only minor decreases in permeability and selectivity . This indicates that the compound has good temporal stability in laboratory settings.

Dosage Effects in Animal Models

The effects of 3,3’-Dihydroxybenzidine vary with different dosages in animal models. While specific studies on the dosage effects of this compound are limited, general principles of toxicology suggest that higher doses may lead to toxic or adverse effects. It is important to conduct thorough toxicological assessments to determine the safe dosage range for 3,3’-Dihydroxybenzidine in animal models .

Metabolic Pathways

3,3’-Dihydroxybenzidine is involved in various metabolic pathways, including the synthesis of polyimides and polybenzoxazoles . The compound interacts with enzymes such as isophthaloyl dichloride and o-aminophenol during the polyamidation process . These interactions are crucial for the formation of the final polymer products, which have applications in various industrial processes.

Transport and Distribution

Within cells and tissues, 3,3’-Dihydroxybenzidine is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in dimethylformamide and its sensitivity to air and light suggest that it may require specific transport mechanisms to maintain its stability and functionality . The distribution of 3,3’-Dihydroxybenzidine within cells is likely influenced by its interactions with various cellular components.

Subcellular Localization

The subcellular localization of 3,3’-Dihydroxybenzidine is essential for its activity and function. The compound is likely to be localized in specific cellular compartments where it can interact with target biomolecules. The presence of targeting signals or post-translational modifications may direct 3,3’-Dihydroxybenzidine to specific organelles, such as the endoplasmic reticulum or mitochondria . These localizations are crucial for the compound’s role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Dihydroxybenzidine can be synthesized through several methods. One common approach involves the reduction of 3,3’-dinitrobenzidine, followed by the hydrolysis of the resulting 3,3’-diamino-4,4’-dihydroxybiphenyl . The reaction typically requires a reducing agent such as iron powder in the presence of hydrochloric acid, followed by hydrolysis under acidic conditions.

Industrial Production Methods

In industrial settings, 3,3’-Dihydroxybenzidine is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dihydroxybenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dihydroxybenzidine is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of polymers and dyes that require specific structural features .

Properties

IUPAC Name

2-amino-5-(4-amino-3-hydroxyphenyl)phenol
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InChI

InChI=1S/C12H12N2O2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2
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InChI Key

ZGDMDBHLKNQPSD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)O)O)N
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Molecular Formula

C12H12N2O2
Record name 3,3'-DIHYDROXYBENZIDINE
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DSSTOX Substance ID

DTXSID5025073
Record name 3,3'-Dihydroxybenzidine
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Molecular Weight

216.24 g/mol
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Physical Description

3,3'-dihydroxybenzidine appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] Powder; [MSDSonline]
Record name 3,3'-DIHYDROXYBENZIDINE
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Record name 3,3'-Dihydroxybenzidine
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CAS No.

2373-98-0
Record name 3,3'-DIHYDROXYBENZIDINE
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Record name 3,3′-Dihydroxy-4,4′-diaminobiphenyl
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Record name 3,3'-Dihydroxybenzidine
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Record name [1,1'-Biphenyl]-3,3'-diol, 4,4'-diamino-
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Melting Point

320 °F (NTP, 1992)
Record name 3,3'-DIHYDROXYBENZIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,3'-dihydroxybenzidine?

A1: this compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol.

Q2: Is there spectroscopic data available to confirm the structure of this compound?

A2: Yes, various studies have employed spectroscopic techniques to characterize this compound. [, , , , , ] These techniques include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (NMR - both 1H and 13C), and elemental analysis. These methods provide information on the functional groups present in the molecule, confirming its structure. []

Q3: How stable is this compound under different conditions?

A4: While this compound itself hasn't been extensively studied for stability under various conditions, it serves as a precursor to polymers like polybenzoxazoles (PBOs) known for their exceptional thermal stability. [, , , , , , ]

Q4: What are the main applications of this compound?

A5: this compound is primarily used as a monomer in the synthesis of high-performance polymers, specifically polybenzoxazoles (PBOs). [, , , , , , , , ] These polymers exhibit exceptional thermal and mechanical properties, making them suitable for applications requiring high strength and resistance to extreme temperatures.

Q5: How is this compound employed in the synthesis of PBOs?

A6: this compound undergoes polycondensation reactions with dicarboxylic acids or their derivatives, typically in the presence of a condensing agent like polyphosphoric acid (PPA). [, , , , ] This reaction initially forms a poly(o-hydroxy amide) (PHA), which can be thermally converted to the desired PBO structure through a cyclodehydration reaction. [, , , , , , ]

Q6: What influences the properties of the resulting PBOs?

A7: The properties of the synthesized PBOs depend on various factors, including the choice of dicarboxylic acid, reaction conditions, and subsequent processing techniques. [, , , , ] For instance, incorporating specific functional groups into the polymer backbone can influence solubility, thermal stability, and mechanical strength. [, , , ]

Q7: Can this compound be used to create composite materials?

A8: Yes, research shows that incorporating this compound-derived polymers, such as PBOs, with materials like carbon nanotubes (CNTs) [], boron nitride (BN) [], montmorillonite [], or graphene oxide [], can lead to enhanced material properties, including improved mechanical strength, thermal conductivity, and electrical conductivity. [, , , ]

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